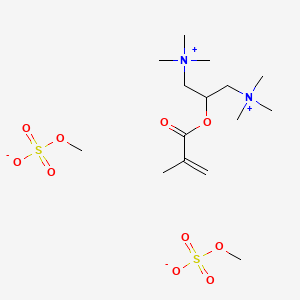
1,3-Propanediaminium, N,N,N,N',N',N'-hexamethyl-2-((2-methyl-1-oxo-2-propenyl)oxy)-, bis(methyl sulfate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Propanediaminium, N,N,N,N’,N’,N’-hexamethyl-2-((2-methyl-1-oxo-2-propenyl)oxy)-, bis(methyl sulfate) is a quaternary ammonium compound. It is known for its applications in various fields, including pharmaceuticals, industrial coatings, and surfactants .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediaminium, N,N,N,N’,N’,N’-hexamethyl-2-((2-methyl-1-oxo-2-propenyl)oxy)-, bis(methyl sulfate) typically involves the reaction of 1,3-diaminopropane with methyl sulfate in the presence of a base. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving multiple purification steps to remove impurities and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Propanediaminium, N,N,N,N’,N’,N’-hexamethyl-2-((2-methyl-1-oxo-2-propenyl)oxy)-, bis(methyl sulfate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and catalyst .
Major Products Formed
The major products formed from these reactions include various amine derivatives, oxides, and substituted quaternary ammonium compounds .
Applications De Recherche Scientifique
1,3-Propanediaminium, N,N,N,N’,N’,N’-hexamethyl-2-((2-methyl-1-oxo-2-propenyl)oxy)-, bis(methyl sulfate) has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of cell membrane interactions and as a component in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as an active pharmaceutical ingredient.
Industry: Utilized in the formulation of industrial coatings, surfactants, and as a stabilizer in various products
Mécanisme D'action
The mechanism of action of 1,3-Propanediaminium, N,N,N,N’,N’,N’-hexamethyl-2-((2-methyl-1-oxo-2-propenyl)oxy)-, bis(methyl sulfate) involves its interaction with molecular targets such as cell membranes and enzymes. It can disrupt cell membrane integrity, leading to cell lysis, and can inhibit enzyme activity by binding to active sites .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Propanediaminium, N,N,N,N’,N’,N’-hexamethyl-2-((2-methyl-1-oxo-2-propenyl)oxy)-, chloride
- 1,3-Propanediaminium, N,N,N,N’,N’,N’-hexamethyl-2-((2-methyl-1-oxo-2-propenyl)oxy)-, bromide
Uniqueness
Compared to similar compounds, 1,3-Propanediaminium, N,N,N,N’,N’,N’-hexamethyl-2-((2-methyl-1-oxo-2-propenyl)oxy)-, bis(methyl sulfate) is unique due to its specific methyl sulfate groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions with biological membranes and enzymes .
Propriétés
Numéro CAS |
52847-42-4 |
|---|---|
Formule moléculaire |
C15H34N2O10S2 |
Poids moléculaire |
466.6 g/mol |
Nom IUPAC |
methyl sulfate;trimethyl-[2-(2-methylprop-2-enoyloxy)-3-(trimethylazaniumyl)propyl]azanium |
InChI |
InChI=1S/C13H28N2O2.2CH4O4S/c1-11(2)13(16)17-12(9-14(3,4)5)10-15(6,7)8;2*1-5-6(2,3)4/h12H,1,9-10H2,2-8H3;2*1H3,(H,2,3,4)/q+2;;/p-2 |
Clé InChI |
KSKSIVARDSAPQZ-UHFFFAOYSA-L |
SMILES canonique |
CC(=C)C(=O)OC(C[N+](C)(C)C)C[N+](C)(C)C.COS(=O)(=O)[O-].COS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


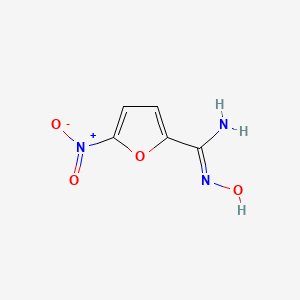
![Nonanamide, N-[16,16-bis(2-methoxyethoxy)-17,20-dioxa-3,6,9,12-tetraaza-16-silaheneicos-1-yl]-, monohydrochloride](/img/structure/B13754379.png)
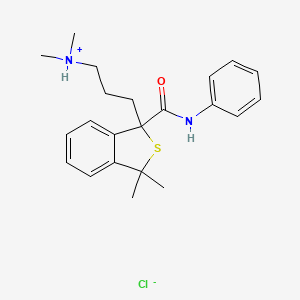
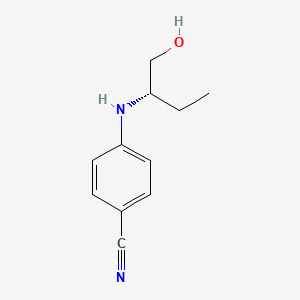
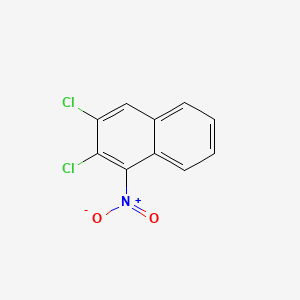
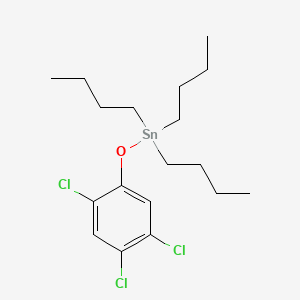

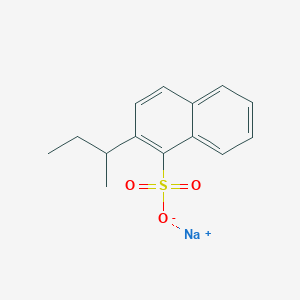
![carbamimidoyl-[2-(3,4,5-trimethoxybenzoyl)oxyethyl]azanium;chloride](/img/structure/B13754416.png)

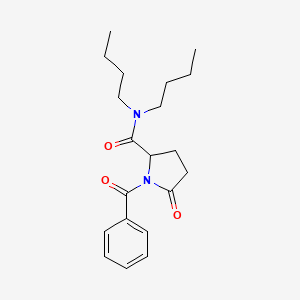

![9-Methyl-3-azaspiro[5.5]undecane](/img/structure/B13754424.png)
![2,7-Naphthalenedisulfonic acid, 4-amino-3-[(2,5-dichlorophenyl)azo]-5-hydroxy-6-(1-naphthalenylazo)-, disodium salt](/img/structure/B13754426.png)
